![molecular formula C13H19N3O2 B183050 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide CAS No. 857486-15-8](/img/structure/B183050.png)
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
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Overview
Description
“2-amino-N-[2-(4-morpholinyl)ethyl]benzamide” is a chemical compound with a molecular weight of 249.31 . Its IUPAC name is 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N3O2/c14-12-4-2-1-3-11(12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.31 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Scientific Research Applications
Lysosome-Targetable Fluorescent Probe
This compound has been utilized in the synthesis of lysosome-targetable fluorescent probes. By incorporating it into the probe structure, scientists can visualize lysosomes within living cells. Lysosomes play a crucial role in cellular degradation processes, and understanding their behavior is essential for drug development and disease research .
Antibacterial and Antifungal Properties
Studies have explored the antibacterial and antifungal activities of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide . It exhibits inhibitory effects against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and yeast (including Candida albicans). These findings suggest potential applications in combating microbial infections .
Chemical Synthesis and Medicinal Chemistry
The compound serves as a valuable building block in chemical synthesis. Medicinal chemists use it to create derivatives with enhanced properties, such as improved solubility, bioavailability, or target specificity. These derivatives can then be evaluated for various therapeutic applications.
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2-aminoethyl)morpholine, is known to serve as an important lysosome-targeting group . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances, playing a crucial role in maintaining cellular homeostasis.
Mode of Action
It can be inferred from the structurally similar compound, 4-(2-aminoethyl)morpholine, which is used as a ligand and reacts with nickel (ii) nitrite to form trans-bis [4-(2-aminoethyl)morpholine]dinitronickel (ii) . This suggests that 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide might interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential role as a lysosome-targeting group , it can be inferred that this compound may influence the lysosomal degradation pathway, impacting the breakdown and recycling of various biomolecules within the cell.
Result of Action
Based on its potential role as a lysosome-targeting group , it can be inferred that this compound may influence the function of lysosomes, potentially affecting cellular waste management and homeostasis.
properties
IUPAC Name |
2-amino-N-(2-morpholin-4-ylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-12-4-2-1-3-11(12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYILUBAXZNMMMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588608 |
Source
|
Record name | 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
857486-15-8 |
Source
|
Record name | 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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